molecular formula C7H13NO2S B2598623 N-(but-3-yn-1-yl)propane-1-sulfonamide CAS No. 1343135-10-3

N-(but-3-yn-1-yl)propane-1-sulfonamide

Cat. No. B2598623
CAS RN: 1343135-10-3
M. Wt: 175.25
InChI Key: OWHFARYZAKVMGQ-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)propane-1-sulfonamide, also known as APS, is a widely used research chemical in the field of neuroscience. It is a potent and selective blocker of the P2X7 receptor, which plays an important role in the immune response and inflammation. The purpose of

Mechanism of Action

N-(but-3-yn-1-yl)propane-1-sulfonamide is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is expressed on various immune cells such as macrophages, microglia, and T cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(but-3-yn-1-yl)propane-1-sulfonamide blocks the P2X7 receptor and reduces the release of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(but-3-yn-1-yl)propane-1-sulfonamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in the spinal cord and brain. N-(but-3-yn-1-yl)propane-1-sulfonamide has also been shown to reduce neuropathic pain and improve motor function in animal models of spinal cord injury.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(but-3-yn-1-yl)propane-1-sulfonamide is its high selectivity for the P2X7 receptor. It does not interact with other purinergic receptors such as P2X4 or P2X3. This makes it a useful tool for studying the specific role of the P2X7 receptor in various physiological and pathological conditions. However, one limitation of N-(but-3-yn-1-yl)propane-1-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(but-3-yn-1-yl)propane-1-sulfonamide. One area of interest is the role of the P2X7 receptor in cancer. It has been shown that the P2X7 receptor is overexpressed in various types of cancer, and N-(but-3-yn-1-yl)propane-1-sulfonamide has been shown to inhibit the growth of cancer cells in vitro. Another area of interest is the development of more potent and selective P2X7 receptor antagonists, which could have therapeutic potential in various inflammatory and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(but-3-yn-1-yl)propane-1-sulfonamide involves the reaction of 3-aminopropylsulfonamide with but-3-yn-1-ol in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-(but-3-yn-1-yl)propane-1-sulfonamide has been used extensively in scientific research to study the role of the P2X7 receptor in various physiological and pathological conditions. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, neuropathic pain, and spinal cord injury. N-(but-3-yn-1-yl)propane-1-sulfonamide has also been used to study the role of the P2X7 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-but-3-ynylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-3-5-6-8-11(9,10)7-4-2/h1,8H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHFARYZAKVMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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